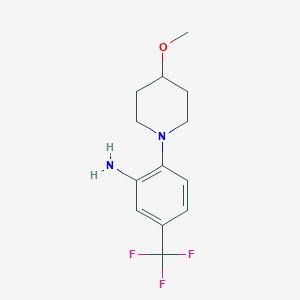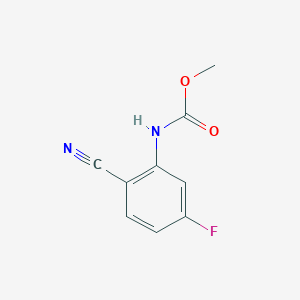![molecular formula C20H23N9O B13920621 5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide](/img/structure/B13920621.png)
5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazine ring, an azetidine ring, and a bipyrazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring, the introduction of the cyanomethyl group, and the coupling of the bipyrazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The purification process would also be optimized to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Methylammonium lead halides: These compounds have a perovskite structure and are used in applications such as solar cells and light-emitting diodes.
Dye-sensitized solar cell compounds: These compounds are used in the development of new materials for solar cells.
(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid compound: This compound has applications in various chemical processes.
Uniqueness
5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide is unique due to its complex structure, which includes multiple rings and functional groups
Propiedades
Fórmula molecular |
C20H23N9O |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
5-[3-(cyanomethyl)-3-[4-(5-methyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-N-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C20H23N9O/c1-13(2)26-19(30)17-8-23-18(9-22-17)28-11-20(12-28,4-5-21)29-10-15(6-25-29)16-7-24-27-14(16)3/h6-10,13H,4,11-12H2,1-3H3,(H,24,27)(H,26,30) |
Clave InChI |
ZNDIFOVCUNVGNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1)C2=CN(N=C2)C3(CN(C3)C4=NC=C(N=C4)C(=O)NC(C)C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


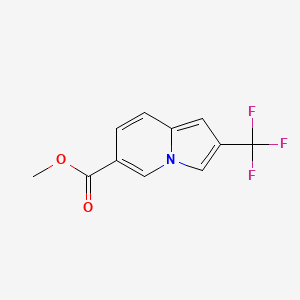
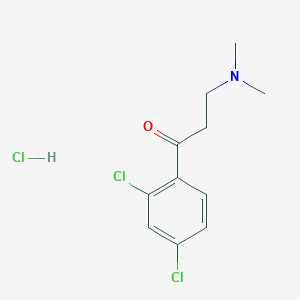
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
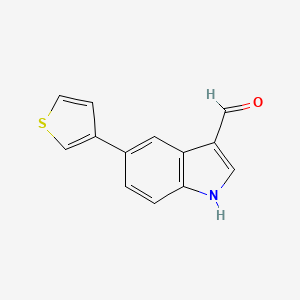

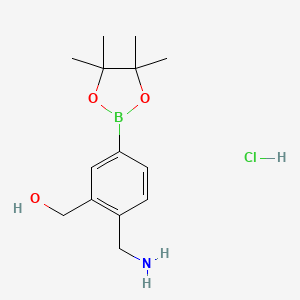
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)
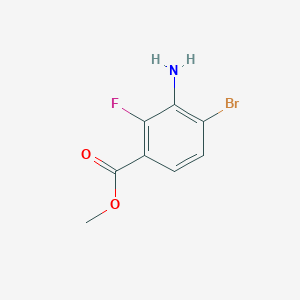
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)


![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)
